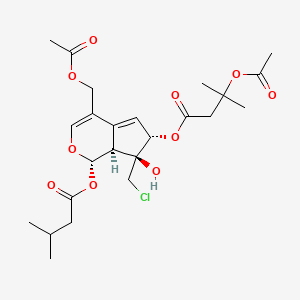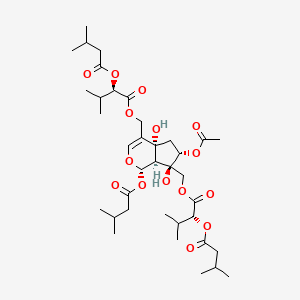
FBBBE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
FBBBE is a derivatized fluorescein compound that is used to detect the production hydrogen peroxide (H2O2) by cells. Intracellular H2O2, but not extracellular H2O2, initiates the conversion of this compound to fluorescein, resulting in an increase in intracellular fluorescence (excitation/emission maxima: 480/512 nm).
Applications De Recherche Scientifique
1. Oligotrophic Water Requirements in Aquaculture
Fine media fluidized bed biofilters (FBB) are critical for achieving high water quality in aquaculture. They provide a large surface area per unit volume, facilitating effective pollutant removal even at very low concentrations. FBBs are especially efficient in removing ammonia and biochemical oxygen demand, making them ideal for applications in commercial aquaculture settings (Weaver, 2006).
2. Biotechnological Research with Aspergillus nidulans
In biotechnological and clinical research, the filamentous fungus Aspergillus nidulans serves as a model organism. The transcription factor FlbB in this organism is crucial for regulating reproduction, stress responses, and cell death. Insights from bioinformatics studies of FlbB are used to design laboratory experiments, offering a better understanding of fungal development and potential applications in biotechnology (Cortese et al., 2011).
3. Fructose Production from Inulinase in Bioreactors
Inulinase immobilized on Sepabeads has been tested in fluidized bed bioreactors (FBBRs) for industrial-scale fructose production. These bioreactors are efficient and scalable, highlighting their potential in large-scale fructose production from biocatalysts (Ricca et al., 2010).
4. Bioconversion of Sweet Potatoes in Biofuel Production
Using a Fluidized Bed Bio-Reactor (FBBR), sweet potatoes are converted into valuable chemicals and fuels. This process leverages the high starch content and β-amylase activity of sweet potatoes, demonstrating the potential of FBBRs in bioconversion and renewable energy production (Ntoampe et al., 2010).
5. Advancements in Extrusion-Based Bioprinting
Extrusion-based bioprinting (EBB) is an emerging technology with applications in tissue engineering, regenerative medicine, and pharmaceutical research. Despite challenges, it shows great potential in creating biomimetic structures and transitioning from lab to clinical settings (Ozbolat & Hospodiuk, 2016).
6. Safety Assessment in Oil and Gas Pipelines
The fuzzy Bayesian belief network (FBBN) model aids in safety assessment for oil and gas pipeline failures. It represents a flexible and adaptable approach to evaluate and prevent accidents, highlighting its utility in infrastructure safety and resource allocation (Kabir et al., 2016).
7. Recycling Techniques Using Waste Tires
Fixed bed biofilm carriers (FBBC) made from reclaimed waste tires (RWTs) demonstrate potential in wastewater treatment. This recycling technique underscores the utility of RWTs in supporting biological activity for various applications, showing promise in environmental sustainability (Derakhshan et al., 2017).
8. Flux Balance Analysis in Biological Systems
Flux balance analysis (FBA) is a systems-level approach for simulating cellular metabolism. Its application spans from metabolic engineering to drug target identification, providing insights into metabolic network dynamics without requiring detailed kinetic data (Raman & Chandra, 2009).
9. Development of Fungal-Bacterial Biofilms
Fungal-bacterial biofilms (FBB) offer enhanced metabolic activities compared to monocultures. Their application in agriculture, environmental settings, and enzyme technology showcases the potential of FBB in various biotechnological applications (Seneviratne et al., 2008).
10. Biotechnology in the Knowledge-Based Bio-Economy
Biotechnology is a significant contributor to the Knowledge-Based Bio-Economy (KBBE), transforming life science knowledge into sustainable and competitive products. It encompasses diverse sectors, demonstrating the broad impact of biotechnology on economic growth, energy supply, and societal activities (Aguilar et al., 2009).
Propriétés
Formule moléculaire |
C46H46B2O9 |
|---|---|
Poids moléculaire |
764.5 |
InChI |
InChI=1S/C46H46B2O9/c1-42(2)43(3,4)55-47(54-42)31-17-13-29(14-18-31)27-50-33-21-23-37-39(25-33)52-40-26-34(22-24-38(40)46(37)36-12-10-9-11-35(36)41(49)53-46)51-28-30-15-19-32(20-16-30)48-56-44(5,6)45(7,8)57-48/h9-26H,27-28H2,1-8H3 |
Clé InChI |
UKXLQKOGCSYSOD-UHFFFAOYSA-N |
SMILES |
CC(C(C)(C)O1)(C)OB1C(C=C2)=CC=C2COC(C=C3)=CC4=C3C5(OC(C6=C5C=CC=C6)=O)C(C=C7)=C(C=C7OCC8=CC=C(B9OC(C)(C)C(C)(C)O9)C=C8)O4 |
Synonymes |
Fluorescein bis (benzyl boronic ester) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






